molecular formula C9H9ClN2O B15295288 2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one

2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one

Cat. No.: B15295288
M. Wt: 196.63 g/mol
InChI Key: ZFEMQIAXJAFMJX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chloromethyl group attached to the second carbon atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with chloroacetyl chloride can lead to the formation of the desired compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yields and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[1,2-a]pyrimidine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one is unique due to its specific fused ring system and the presence of a chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C9H9ClN2O

Molecular Weight

196.63 g/mol

IUPAC Name

2-(chloromethyl)-1,9a-dihydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H9ClN2O/c10-6-7-5-9(13)12-4-2-1-3-8(12)11-7/h1-5,8,11H,6H2

InChI Key

ZFEMQIAXJAFMJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2NC(=CC(=O)N2C=C1)CCl

Origin of Product

United States

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